2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide
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Overview
Description
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide is a useful research compound. Its molecular formula is C23H17ClN2OS and its molecular weight is 404.91. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Applications
Synthesis and Evaluation as Antibacterial Agents : Compounds related to 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, including S. aureus and E. coli. The study involved QSAR (Quantitative Structure-Activity Relationship) analyses to understand the impact of structural and physicochemical parameters on their antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).
Analysis of Antifungal and Antibacterial Effects : An analysis was conducted on a similar compound, which showed significant antifungal and antibacterial properties. Molecular docking studies were used to explore the compound's interaction with different proteins (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Antimicrobial Evaluation of Thiazole Derivatives : A study synthesized 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives and evaluated them for antimicrobial activity against various bacteria and fungi. These derivatives showed moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against Candida species (Kubba & Rahim, 2018).
Potential Anticancer Properties
Evaluation of Anticancer Agents : A study focused on the synthesis and evaluation of novel thiazolidinone and acetidinone derivatives, showing potential as antimicrobial agents. These compounds have also been screened for their potential anticancer activity (Mistry, Desai, & Intwala, 2009).
Synthesis and Antitumor Activity Evaluation : Research has been conducted on the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Additional Research Findings
Crystal Structure Analysis : Studies have been conducted on the crystal structure of related compounds, providing insights into their molecular interactions and structural properties (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Synthesis for Biodynamic Applications : Research on isoxazolyl thiazolyl thiazolidinones, which include structurally related compounds, has been carried out, targeting potential biodynamic applications (Rajanarendar, Ramesh, Srinivas, & Shaik, 2009).
Mechanism of Action
The exact mechanism of action, target, and biochemical pathways can vary greatly depending on the specific structure and functional groups present in the thiazole derivative. Some thiazole derivatives act by interacting with specific proteins or enzymes in the body, leading to changes in cellular processes . The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, can also vary depending on the specific properties of the compound.
The result of the compound’s action can range from changes at the molecular and cellular level to observable effects at the level of the whole organism. The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, can also vary. Factors such as temperature, pH, and the presence of other compounds can influence how the compound behaves in the body .
Future Directions
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2OS/c24-18-13-11-17(12-14-18)23-26-22(16-7-3-1-4-8-16)20(28-23)15-21(27)25-19-9-5-2-6-10-19/h1-14H,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLWYKWPGINOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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